molecular formula C18H16ClN3O2 B12606106 N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine CAS No. 915774-26-4

N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine

Cat. No.: B12606106
CAS No.: 915774-26-4
M. Wt: 341.8 g/mol
InChI Key: MMPNTUVBNOZFPE-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methoxy group at position 4 and an amine group at position 2. The amine is further linked to a substituted phenyl group bearing a chlorine atom at position 4 and a 4-methylphenoxy moiety at position 3 (Figure 1).

Properties

CAS No.

915774-26-4

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[4-chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine

InChI

InChI=1S/C18H16ClN3O2/c1-12-3-6-14(7-4-12)24-16-11-13(5-8-15(16)19)21-18-20-10-9-17(22-18)23-2/h3-11H,1-2H3,(H,20,21,22)

InChI Key

MMPNTUVBNOZFPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC3=NC=CC(=N3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine involves several steps. One common method includes the reaction of 4-chloro-3-(4-methylphenoxy)aniline with 4-methoxypyrimidine-2-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its effects on cellular processes and as a potential tool for biological assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases caused by pests.

    Industry: Widely used as an insecticide in agriculture to protect crops from pest damage.

Mechanism of Action

The compound exerts its effects by inhibiting the mitochondrial electron transport chain, specifically targeting complex I. This inhibition disrupts ATP production, leading to the death of the target pests. The molecular targets include NADH dehydrogenase and other components of the mitochondrial respiratory chain .

Comparison with Similar Compounds

Key Structural Features :

  • Substituted Phenyl Group: The 4-chloro-3-(4-methylphenoxy)phenyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability or target binding .

For example, describes refluxing chloroform with aniline derivatives to form pyrimidin-4-amine products, suggesting a plausible route for the target compound .

Physicochemical Properties :

  • Melting Point: Similar compounds, such as N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine, exhibit melting points between 469–471 K .
  • Crystal Packing : Intramolecular hydrogen bonding (e.g., N–H⋯N) and weak C–H⋯O/π interactions stabilize the crystal lattice in related structures, as observed in .

Comparison with Similar Compounds

The target compound is compared below with structurally related pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents on Pyrimidine Substituents on Phenyl/Other Groups Key Features Reference
Target Compound : N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine 4-OCH₃, 2-NH₂ 4-Cl, 3-(4-methylphenoxy)phenyl High lipophilicity; potential for H-bonding via NH₂ and OCH₃ -
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-NH₂, 2-phenyl 2-Fluorophenyl, 4-methoxyphenylaminomethyl Intramolecular N–H⋯N hydrogen bonding; antibacterial/antifungal activity
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 4-NH₂, 2-phenyl 4-CF₃ anilino, 4-OCH₃ phenyl Electron-withdrawing CF₃ group enhances stability; m.p. 469–471 K
5-Chloro-N-(4-methylphenyl)-2-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine 5-Cl, 4-NH₂ 4-methylphenyl, imidazo[1,2-a]pyridin-3-yl Heteroaryl substituent (imidazo) may improve target selectivity
4-Chloro-6-(3-chloro-4-fluorophenoxy)-2-methylpyrimidin-5-amine 4-Cl, 6-phenoxy, 5-NH₂ 3-Cl, 4-F phenoxy Dichloro/fluoro groups increase electronegativity; agrochemical applications

Key Observations:

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility. For instance, trifluoromethyl groups in ’s compound improve resistance to oxidative degradation .

Structural Complexity and Target Specificity: Heteroaryl substituents, such as imidazo[1,2-a]pyridine (), introduce rigid, planar structures that may improve binding to kinases or enzymes . Bulky phenoxy groups (e.g., 3-chloro-4-fluorophenoxy in ) could sterically hinder non-specific interactions, reducing off-target effects .

Synthetic Accessibility: Compounds with simpler substituents (e.g., ’s trifluoromethylanilino derivative) are synthesized in high yield (78.7%) via reflux in chloroform . Complex fused-ring systems (e.g., pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine in ) require multi-step protocols with DMF as a solvent, lowering scalability .

Biological Activity Trends: Pyrimidines with aminomethyl or urea linkages (e.g., ’s CTPPU) exhibit anticancer activity against NSCLC cells by inducing cell cycle arrest . Antibacterial/antifungal activity is linked to pyrimidines with cyano or thiophenyl groups, as seen in .

Biological Activity

N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8 g/mol
CAS Number915774-26-4
IUPAC NameThis compound

The unique structure includes a pyrimidine ring and functional groups such as chloro, methoxy, and phenoxy, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of anti-inflammatory and anticancer research. The structural elements suggest potential interactions with biological targets such as:

  • Enzymes in inflammatory pathways : Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes, which are pivotal in inflammation.
  • Cancer cell proliferation : The compound may interfere with pathways that regulate cell growth and survival, making it a candidate for further investigation in oncology.

Anti-inflammatory Activity

In vitro studies have demonstrated that similar pyrimidine derivatives can reduce pro-inflammatory cytokine production. For instance, compounds with similar structures have been reported to inhibit the activation of NF-kB, a key transcription factor involved in inflammation .

Anticancer Potential

A study evaluating various pyrimidine derivatives indicated that they possess significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

  • Anti-HBV Activity : A related study investigated a derivative compound (IMB-0523) which showed promising anti-HBV activity. This compound was found to increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication. Although not directly related to this compound, it highlights the antiviral potential of structurally similar compounds .
  • Insecticidal Properties : this compound is also noted for its effectiveness as an insecticide against pests resistant to traditional insecticides like organophosphates. This application underscores its utility beyond medicinal chemistry into agricultural sciences.

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